![molecular formula C24H16ClFN2OS2 B2558224 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-46-7](/img/no-structure.png)
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a novel anti-epileptic agent . It was identified in a previous study involving chemically- or genetically-induced epileptic zebrafish and mouse models .
Molecular Structure Analysis
The molecular structure of related compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” is represented by the linear formula C14 H10 Cl F O2 .Physical And Chemical Properties Analysis
The related compound “4-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde” has a molecular weight of 264.68 and is a solid at room temperature .Mécanisme D'action
The compound has been found to effectively improve PTZ-induced epileptic behaviors via upregulation of 5-hydroxytryptamine, 17-β-estradiol, dihydrotestosterone, progesterone, 5α-dihydroprogesterone, and allopregnanolone levels, and downregulation of normetanephrine, gamma-aminobutyric acid, and cortisol levels in brain tissue .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-chloro-4-fluorobenzaldehyde with p-toluidine to form 4-(2-chloro-4-fluorobenzyl)-p-toluidine. This intermediate is then reacted with 2-aminothiophenol to form 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "p-toluidine", "2-aminothiophenol" ], "Reaction": [ "Step 1: Condensation of 2-chloro-4-fluorobenzaldehyde with p-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(2-chloro-4-fluorobenzyl)-p-toluidine.", "Step 2: Reaction of 4-(2-chloro-4-fluorobenzyl)-p-toluidine with 2-aminothiophenol in the presence of a catalyst such as copper acetate or palladium acetate to form 4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
Numéro CAS |
872199-46-7 |
Nom du produit |
4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Formule moléculaire |
C24H16ClFN2OS2 |
Poids moléculaire |
466.97 |
Nom IUPAC |
4-[(2-chloro-4-fluorophenyl)methyl]-3-(4-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H16ClFN2OS2/c1-14-6-8-15(9-7-14)21-22-27(13-16-10-11-17(26)12-19(16)25)23(29)18-4-2-3-5-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3 |
SMILES |
CC1=CC=C(C=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



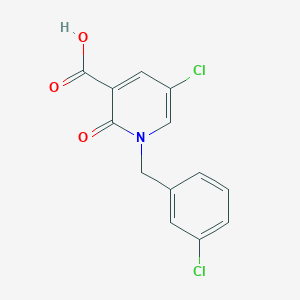
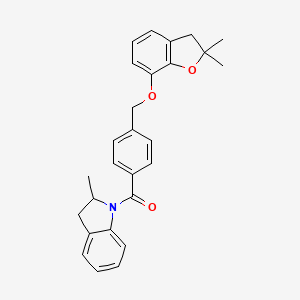
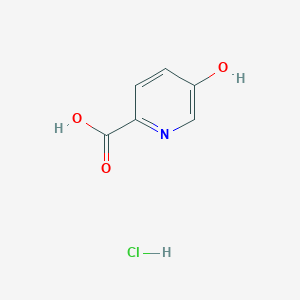

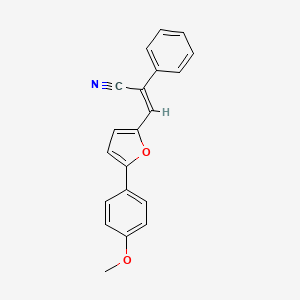
![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)
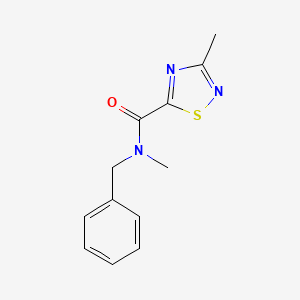
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)
